An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Amino-1-(quinolin-3-yl)ethan-1-one
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Amino-1-(quinolin-3-yl)ethan-1-one
Abstract
This technical guide provides a comprehensive analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-Amino-1-(quinolin-3-yl)ethan-1-one. Quinoline scaffolds are fundamental building blocks in medicinal chemistry and drug development, making the precise structural characterization of their derivatives essential.[1][2] This document serves as a key resource for researchers and scientists, offering a detailed predictive interpretation of the NMR spectra based on established principles of chemical shifts, coupling constants, and data from analogous molecular structures. Furthermore, it outlines a robust, field-proven experimental protocol for the acquisition and confirmation of this spectral data, ensuring scientific integrity and reproducibility.
Introduction and Molecular Structure
2-Amino-1-(quinolin-3-yl)ethan-1-one is a heterocyclic compound featuring a quinoline ring system substituted at the 3-position with an amino-ethanone side chain. The quinoline moiety itself is a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring. This structural motif is prevalent in a wide array of pharmacologically active compounds.[3][4] Accurate structural elucidation via NMR spectroscopy is paramount for confirming the identity and purity of such molecules during synthesis and development.
For clarity in spectral assignment, the following standardized atom numbering scheme is utilized throughout this guide.
Caption: Structure of 2-Amino-1-(quinolin-3-yl)ethan-1-one with atom numbering.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is predicted by dissecting the molecule into its two primary components: the quinoline aromatic system and the ethanone side chain. The electronic environment of each proton dictates its chemical shift (δ).
Causality Behind Predicted Chemical Shifts
-
Quinoline Protons (H2-H8): Protons on the heterocyclic ring (H2, H4) are significantly deshielded due to the electron-withdrawing effect and anisotropy of the adjacent nitrogen atom, pushing them downfield.[1] H2 is typically the most deshielded proton in a 3-substituted quinoline. Protons on the carbocyclic ring (H5-H8) resonate in the standard aromatic region, with their precise shifts and coupling patterns dictated by their position relative to the ring fusion and other protons.
-
Methylene Protons (H11): The two protons on C11 are in an alpha position to an electron-withdrawing carbonyl group (C9=O10), which shifts them downfield. They are also adjacent to an amino group. This environment typically results in a singlet in the range of δ 4.0-4.5 ppm.[5][6]
-
Amino Protons (H12): The chemical shift of amino (-NH₂) protons is highly variable, depending on solvent, concentration, and temperature, due to hydrogen bonding and exchange rates. They typically appear as a broad singlet that may not show clear coupling.[7]
Summary of Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H2 | ~9.2 - 9.4 | s (singlet) | - | 1H |
| H4 | ~8.6 - 8.8 | s (singlet) | - | 1H |
| H8 | ~8.1 - 8.2 | d (doublet) | ~8.5 | 1H |
| H5 | ~7.9 - 8.0 | d (doublet) | ~8.5 | 1H |
| H7 | ~7.8 - 7.9 | ddd (doublet of doublets of doublets) | ~8.5, 7.0, 1.5 | 1H |
| H6 | ~7.6 - 7.7 | ddd (doublet of doublets of doublets) | ~8.5, 7.0, 1.5 | 1H |
| H11 (-CH₂-) | ~4.2 - 4.4 | s (singlet) | - | 2H |
| H12 (-NH₂) | ~2.5 - 4.0 (broad) | br s (broad singlet) | - | 2H |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum, typically acquired with broadband proton decoupling, provides one signal for each unique carbon atom. The chemical shifts are primarily influenced by hybridization and the electronegativity of neighboring atoms.
Causality Behind Predicted Chemical Shifts
-
Carbonyl Carbon (C9): The C=O carbon of the ketone is the most deshielded carbon in the molecule due to the double bond to the highly electronegative oxygen atom, placing its resonance far downfield.[8] A typical range for ketone carbonyls is 190-220 ppm.
-
Quinoline Carbons (C2-C8a): Carbons directly bonded to the nitrogen (C2, C8a) are shifted downfield compared to other aromatic carbons.[9] The carbons of the quinoline system will appear in the aromatic region (δ 120-150 ppm), with quaternary carbons (C3, C4a, C8a) often showing lower intensity signals.
-
Methylene Carbon (C11): This sp³-hybridized carbon is attached to the electron-withdrawing carbonyl group and the nitrogen of the amino group, placing its chemical shift in the δ 40-50 ppm range.[8]
Summary of Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C9 (C=O) | ~195 - 200 |
| C2 | ~152 - 154 |
| C4a | ~147 - 149 |
| C8a | ~146 - 148 |
| C4 | ~138 - 140 |
| C3 | ~133 - 135 |
| C7 | ~130 - 132 |
| C5 | ~129 - 131 |
| C6 | ~128 - 130 |
| C8 | ~127 - 129 |
| C11 (-CH₂-) | ~45 - 50 |
Experimental Protocol for Spectral Acquisition
To ensure the acquisition of high-quality, unambiguous NMR data, the following self-validating protocol is recommended. This workflow is designed to move from initial verification to complete structural assignment.
Sample Preparation
-
Solvent Selection: Due to the presence of a primary amine, Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent. It is capable of forming hydrogen bonds, which slows the exchange rate of the -NH₂ protons, resulting in sharper signals compared to less polar solvents like Chloroform-d (CDCl₃).[10]
-
Dissolution: Accurately weigh 5-10 mg of 2-Amino-1-(quinolin-3-yl)ethan-1-one. Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent inside a clean, dry 5 mm NMR tube.[11][12]
-
Internal Standard: The residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H, δ ~39.52 ppm for ¹³C) can be used for calibration. Alternatively, a small amount of Tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).[5]
NMR Instrument Parameters
The following parameters are based on a standard 400 or 500 MHz NMR spectrometer.[5]
| Experiment | Parameter | Recommended Value | Rationale |
| ¹H NMR | Number of Scans | 16 - 64 | Provides excellent signal-to-noise for proton spectra. |
| Relaxation Delay | 1.0 - 2.0 s | Allows for adequate relaxation of protons between pulses for quantitative integration.[11] | |
| Acquisition Time | ~4.0 s | Ensures high digital resolution of the resulting spectrum.[11] | |
| ¹³C NMR | Number of Scans | 1024 or more | Necessary to overcome the low natural abundance (1.1%) of the ¹³C isotope.[11] |
| Pulse Program | Standard with broadband proton decoupling | Simplifies the spectrum to single lines for each unique carbon. | |
| Relaxation Delay | 2.0 s | Ensures quaternary carbons are sufficiently relaxed and observed. | |
| 2D NMR | Experiments | COSY, HSQC, HMBC | Used for definitive assignment of all signals.[13] |
| Optimization (HMBC) | Optimized for long-range couplings of 8-10 Hz | Reveals 2- and 3-bond correlations crucial for connecting molecular fragments.[11] |
Visualization of the Analytical Workflow
The logical process from sample to final structure confirmation is a cornerstone of analytical chemistry. This workflow ensures that all spectral data are cohesively interpreted.
Caption: Workflow for NMR-based structural elucidation.
References
-
UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]
- Pathan, S.A., Khanzada, A.W.K., & Phulpoto, M.H. (2002). Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. Nucleus (Islamabad), 39(3-4), 167-174.
- Bayat, Z., Shir Mohammadi, M., & Mohammadi Nasab, E. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Physical Chemistry and Industrial Journal, 13(2), 122.
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ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). Retrieved from [Link]
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ConnectSci. (n.d.). 13C N.M.R. Spectra of Quinoline and Methylquinolines. The Magnitude of the Vicinal ( peri) 3JoCH Coupling Constants. Retrieved from [Link]
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SpectraBase. (n.d.). Quinoline - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting information: Synthesis of α-Amino Ketones through Aminations of Umpoled Enolates. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
- Zhou, et al. (2016). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. HETEROCYCLES, 92(3), 521.
- Gouda, M. A. (2022). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. Mini-Reviews in Organic Chemistry.
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ResearchGate. (n.d.). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. Retrieved from [Link]
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SciSpace. (2013). 1h and 13c nmr spectral assignments of an amino acid-coumarin hybrid. Retrieved from [Link]
- Jaware, J., & Borhade, S. (n.d.). SYNTHESIS OF NOVEL N-{[2-(MORPHOLIN-4-YL)- QUINOLINE-3-YL] METHYL}2-[(4-AMINOPENTYL) (ETHYL)
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Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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Eurisotop. (n.d.). NMR Solvents. Retrieved from [Link]
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ResearchGate. (2017). Which solvents I should use for taking NMR of amino acid?. Retrieved from [Link]
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Agilent. (n.d.). Interpretation of 2D NMR Spectra. Retrieved from [Link]
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Kirk-Jasperse, K. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
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